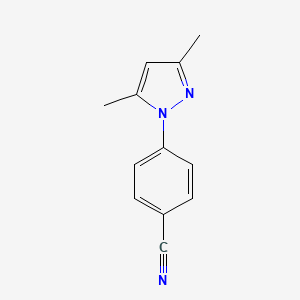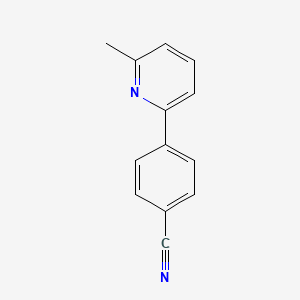
1,4-ジメチル-1H-ピラゾール-5-アミン
概要
説明
1,4-Dimethyl-1H-pyrazol-5-amine is a heterocyclic organic compound with a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
科学的研究の応用
1,4-Dimethyl-1H-pyrazol-5-amine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
1,4-Dimethyl-1H-pyrazol-5-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Related pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Related pyrazole derivatives have been found to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that these compounds may interfere with the biochemical pathways of these organisms.
Pharmacokinetics
The compound’s molecular weight (11115) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have demonstrated superior antipromastigote activity .
Action Environment
It’s worth noting that the compound should be stored at room temperature and kept in a dark place to maintain its stability .
生化学分析
Biochemical Properties
1,4-Dimethyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species. Additionally, 1,4-Dimethyl-1H-pyrazol-5-amine can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 1,4-Dimethyl-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, 1,4-Dimethyl-1H-pyrazol-5-amine can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This activation can result in increased cell survival under stress conditions. Furthermore, it can modulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 1,4-Dimethyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular function. Additionally, 1,4-Dimethyl-1H-pyrazol-5-amine can induce changes in the expression of genes involved in metabolic pathways, further influencing cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of 1,4-Dimethyl-1H-pyrazol-5-amine can change over time in laboratory settings. Studies have shown that its stability can be influenced by various factors, such as temperature and pH. Over time, 1,4-Dimethyl-1H-pyrazol-5-amine can undergo degradation, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation. These effects are particularly evident in in vitro studies, where prolonged exposure to 1,4-Dimethyl-1H-pyrazol-5-amine can result in significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of 1,4-Dimethyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defense and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative damage and apoptosis. Threshold effects have been noted, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to adverse effects. These findings highlight the importance of dosage optimization in the use of 1,4-Dimethyl-1H-pyrazol-5-amine for therapeutic purposes .
Metabolic Pathways
1,4-Dimethyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites. For instance, 1,4-Dimethyl-1H-pyrazol-5-amine can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within the cell. Additionally, it can influence the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of 1,4-Dimethyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters. Once inside the cell, 1,4-Dimethyl-1H-pyrazol-5-amine can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect its biological activity and the overall cellular response to this compound .
Subcellular Localization
1,4-Dimethyl-1H-pyrazol-5-amine exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These modifications can include the addition of targeting signals that direct 1,4-Dimethyl-1H-pyrazol-5-amine to specific compartments within the cell. The subcellular localization of this compound is crucial for its biological activity and its ability to modulate cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives can lead to the formation of pyrazole rings . The use of catalysts such as iron chloride and polyvinyl pyrrolidine can accelerate the reaction and improve yields .
Industrial Production Methods
In industrial settings, the production of 1,4-Dimethyl-1H-pyrazol-5-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
1,4-Dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole carboxylic acids, while substitution reactions can yield various halogenated or alkylated pyrazole derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to 1,4-Dimethyl-1H-pyrazol-5-amine include other aminopyrazoles such as 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole . These compounds share the pyrazole ring structure but differ in the position and nature of substituents.
Uniqueness
1,4-Dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
特性
IUPAC Name |
2,4-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTVCDZZGBELIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511402 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-49-0 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)



![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)




